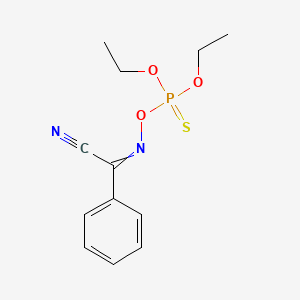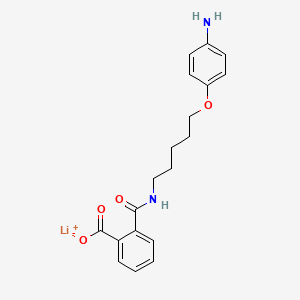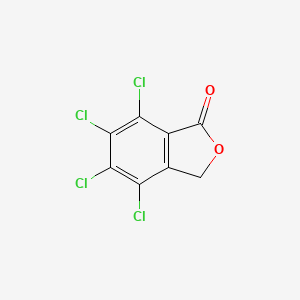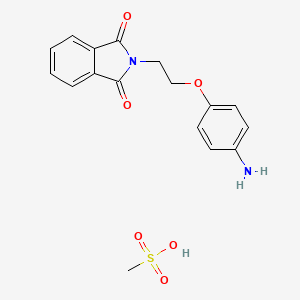
4-(4-Carbamoylphenoxy)benzamid
Übersicht
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von OUL35 beinhaltet die Reaktion von 4-Aminobenzoesäure mit 4-Hydroxybenzoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um OUL35 in hoher Reinheit zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von OUL35 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Abfall zu minimieren und die Produktionskosten zu senken .
Wissenschaftliche Forschungsanwendungen
OUL35 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von ARTD10 und seine Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von ARTD10 bei Zelltod und DNA-Schadensantwort zu untersuchen.
Medizin: Potenzielle therapeutische Anwendungen in der Krebstherapie aufgrund seiner Fähigkeit, Zellen für DNA-Schäden zu sensibilisieren.
Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Sonden für Forschungszwecke eingesetzt.
Wirkmechanismus
OUL35 übt seine Wirkung aus, indem es selektiv ARTD10, ein Mitglied der Poly(ADP-Ribose)-Polymerase-Familie, hemmt. Die Verbindung bindet an die aktive Stelle von ARTD10 und bildet Wasserstoffbrückenbindungen mit den Amid- und Carbonylgruppen von Gly888 und der Seitenketten-Hydroxylgruppe von Ser927. Diese Wechselwirkung verhindert, dass ARTD10 die Übertragung von ADP-Ribose auf Zielproteine katalysiert, wodurch seine Aktivität gehemmt wird .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of OUL35 involves the reaction of 4-aminobenzoic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain OUL35 in high purity .
Industrial Production Methods
Industrial production of OUL35 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen
OUL35 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: OUL35 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid zu ihren entsprechenden Aminen reduziert werden.
Substitution: OUL35 kann nucleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitution: Nucleophile wie Amine, Thiole und Halogenide werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und andere reduzierte Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wirkmechanismus
OUL35 exerts its effects by selectively inhibiting ARTD10, a member of the poly (ADP-ribose) polymerase family. The compound binds to the active site of ARTD10, forming hydrogen bonds with the amide and carbonyl groups of Gly888 and the side-chain hydroxyl of Ser927. This interaction prevents ARTD10 from catalyzing the transfer of ADP-ribose to target proteins, thereby inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ARTD8-Inhibitoren: Verbindungen, die ARTD8 hemmen, ein weiteres Mitglied der Poly(ADP-Ribose)-Polymerase-Familie.
ARTD4-Inhibitoren: Verbindungen, die ARTD4 hemmen, das ebenfalls eine Rolle bei der DNA-Schadensantwort spielt.
ARTD15-Inhibitoren: Verbindungen, die ARTD15 hemmen, das an verschiedenen zellulären Prozessen beteiligt ist.
Einzigartigkeit von OUL35
OUL35 ist einzigartig aufgrund seiner hohen Selektivität für ARTD10 gegenüber anderen Mitgliedern der Poly(ADP-Ribose)-Polymerase-Familie. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Funktionen von ARTD10 und seine Rolle in zellulären Prozessen zu untersuchen. Darüber hinaus unterstreicht die Fähigkeit von OUL35, Zellen vor ARTD10-induziertem Zelltod zu retten und sie für DNA-Schäden zu sensibilisieren, seine potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
4-(4-carbamoylphenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRCQWLPMXFGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284793 | |
| Record name | 4,4'-oxydibenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-34-1 | |
| Record name | MLS000736992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-oxydibenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)













